N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide
Overview
Description
“N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chloro group and a furamide group .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a chloro group, and a furamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The pyrrolidine ring in the compound can undergo various chemical reactions, including ring-opening reactions and functionalization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Compounds containing a pyrrolidine ring generally have good solubility in common organic solvents .Mechanism of Action
Future Directions
The future directions for the research and development of “N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide” could involve exploring its potential applications in the treatment of human diseases . Further studies could also investigate the influence of steric factors on its biological activity .
Properties
IUPAC Name |
N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-10-11(5-6-13(12)20-7-1-2-8-20)18-16(23)19-15(21)14-4-3-9-22-14/h3-6,9-10H,1-2,7-8H2,(H2,18,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMHPPHIHMGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.